3-(4-Methylphenyl)-1-phenylbutan-1-one
Description
Properties
CAS No. |
62557-95-3 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H18O/c1-13-8-10-15(11-9-13)14(2)12-17(18)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3 |
InChI Key |
WQCMLLAXVCVZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(4-Methylphenyl)-1-phenylbutan-1-one
General Synthetic Strategy
The synthesis of this compound typically involves the formation of a substituted butanone via carbon–carbon bond formation between an aryl ketone and an appropriate electrophilic partner. Common approaches include:
Reported Synthetic Routes
Preparation via 4-Methylacetophenone and Phenylacetyl Derivatives
According to a procedure reported in the Royal Society of Chemistry supplementary data, 4-methylacetophenone can serve as a starting material for the preparation of related diketones and subsequently converted into the target ketone. For example, the preparation of 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione was achieved by reacting 3′-methylacetophenone (0.68 ml, 5 mmol) under controlled conditions, yielding 0.92 g (80%) of product as an orange oil.
Although this example involves trifluoromethylated analogs, the methodology is adaptable for non-fluorinated analogs like this compound by replacing the trifluoromethyl reagent with phenylacetyl equivalents.
Magnesium-Based Multifunctional Metal Complex Catalysis
Dalton Transactions supplementary data describe the synthesis of hydroxy-substituted analogs such as 4-hydroxy-4-(4-methylphenyl)-butan-2-one via magnesium-based catalysis. The procedure involves the reaction of substituted acetophenones with appropriate electrophiles under magnesium catalysis, yielding hydroxyketones with good purity and characterized by 1H NMR and elemental analysis.
This route can be modified by subsequent reduction or rearrangement steps to obtain the target ketone this compound.
Oxidation of β-(Alkoxy)imino Carbonyl Compounds
A recent method involves copper acetate and molecular oxygen-mediated oxidation of β-(alkoxy)imino carbonyl compounds to yield substituted ketones. This method, reported in the Chemical and Pharmaceutical Bulletin, uses methyl 3-(4-methoxyphenyl)-3-oxopropanoate as a precursor, which upon treatment with O-benzylhydroxylamine hydrochloride and sodium acetate in methanol, followed by oxidation, yields substituted ketones with high purity after flash chromatography.
While this method was demonstrated for 4-methoxyphenyl derivatives, it can be adapted for 4-methylphenyl substrates to prepare this compound analogs.
Industrial and Laboratory Scale Synthesis
The industrial synthesis of related compounds such as 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one involves the reaction of phenylacetone with trichloroacetaldehyde under basic conditions (e.g., sodium hydroxide), followed by purification steps to ensure high yield and purity. Although this compound differs by the presence of trichloromethyl and hydroxy groups, the reaction conditions and purification techniques provide insight into scalable synthesis strategies for substituted butanones.
Comparative Data Table of Preparation Methods
Analytical Characterization and Purity Assessment
The synthesized compounds are typically characterized by:
- Infrared Spectroscopy (IR): Characteristic carbonyl stretches near 1700 cm⁻¹
- Proton Nuclear Magnetic Resonance (1H NMR): Aromatic protons, methyl group signals, and methylene protons are well-resolved; coupling constants confirm substitution patterns
- Elemental Analysis: Carbon and hydrogen percentages closely matching theoretical values confirm compound purity
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks consistent with expected molecular weights
For example, 4-hydroxy-4-(4-methylphenyl)-butan-2-one showed 1H NMR signals at δ 7.25 (d, 2H), 7.16 (d, 2H), 5.12 (d, 1H), 3.21 (d, 1H), and methyl singlets at 2.34 and 2.22 ppm, with elemental analysis matching calculated values.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Methylphenyl)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Methylphenyl)-1-phenylbutan-1-one with analogs differing in substituent groups, positions, or backbone modifications.
Substituent Effects on Aromatic Rings
Key Observations :
- Electron-Donating Groups (e.g., -CH₃, -OCH₃): Enhance solubility in non-polar solvents and stabilize intermediates in radical reactions.
- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Increase melting points and reactivity in nucleophilic substitutions .
Backbone Modifications
Biological Activity
3-(4-Methylphenyl)-1-phenylbutan-1-one, also known as 4-methyl-α-phenylbutan-1-one, is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a ketone functional group and two aromatic rings, which influence its biological interactions. The molecular formula is , and it exhibits properties typical of ketones, such as participation in nucleophilic addition reactions.
Research indicates that this compound may act through various mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to significant biological effects, including modulation of metabolic pathways.
- Cytotoxic Effects : Some studies suggest that compounds with similar structures exhibit cytotoxicity against cancer cells by interfering with nucleic acid synthesis and promoting apoptosis .
Anticancer Activity
Research has highlighted the potential of structurally related ketones in exhibiting anticancer properties. For instance, compounds with similar functionalities have been shown to inhibit cancer cell growth by disrupting key metabolic pathways involved in cell proliferation .
Enzyme Interactions
The compound's structure suggests it may interact with various enzymes, leading to altered biochemical pathways. For example, enzyme inhibition studies indicate that such ketones can impact enzymes involved in nucleoside metabolism, potentially leading to reduced nucleic acid synthesis and cell death in malignant cells .
Case Studies
A review of literature reveals several case studies involving related compounds:
- Study on Cytotoxicity : A compound structurally similar to this compound was tested for its cytotoxic effects on murine and human cancer cell lines. Results indicated a significant reduction in cell viability, attributed to the inhibition of crucial metabolic enzymes .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of similar ketones. The findings suggested that these compounds could effectively inhibit key enzymes involved in the purine synthesis pathway, leading to decreased DNA and RNA synthesis in cancer cells .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(4-Methylphenyl)-1-phenylbutan-1-one, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 4-methylacetophenone reacts with benzoyl chloride in the presence of Lewis acids like AlCl₃. Intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) confirms purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl signals (δ ~200 ppm for ¹³C).
- Fourier-transform infrared spectroscopy (FTIR) : Detects the ketone C=O stretch (~1680 cm⁻¹).
- Elemental analysis : Validates empirical formula (e.g., %C, %H) to confirm purity .
Q. What are the key considerations in selecting appropriate crystallization solvents for this compound?
- Methodological Answer : Solvent selection depends on polarity and solubility. Ethanol or ethyl acetate are common due to moderate polarity, facilitating slow evaporation for single-crystal growth. Differential scanning calorimetry (DSC) can assess melting behavior, while X-ray diffraction (XRD) screens polymorphs. Avoid solvents with high volatility (e.g., diethyl ether) to prevent rapid crystallization, which may yield poor-quality crystals .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in thermal parameters or occupancy factors may arise from twinning or disordered solvent molecules. Use SHELXL for refinement, applying constraints (e.g., ISOR, SIMU) to stabilize anisotropic displacement parameters. Validate hydrogen atom positions via ORTEP-3 visualization and analyze residual electron density maps to identify unresolved solvent molecules .
Q. What strategies are employed to analyze hydrogen-bonding networks in the crystal lattice of aryl ketones like this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) categorizes hydrogen-bonding motifs (e.g., chains, rings). Use Mercury or PLATON to calculate interaction geometries (distance/angle thresholds: O···H ≤ 2.5 Å, D-H···A ≥ 120°). Pair this with Hirshfeld surface analysis to quantify intermolecular contacts and identify dominant packing forces .
Q. How do electronic effects of substituents influence the reactivity and stability of intermediates during synthesis?
- Methodological Answer : Electron-donating groups (e.g., -CH₃ on the 4-methylphenyl ring) enhance electrophilic substitution rates in Friedel-Crafts reactions. Monitor intermediates using time-resolved UV-Vis spectroscopy to track electronic transitions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity .
Q. How to optimize reaction conditions to minimize by-product formation in the synthesis of this compound?
- Methodological Answer :
- Temperature control : Maintain < 0°C during acylation to suppress poly-substitution.
- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for improved selectivity.
- In-situ monitoring : Use ReactIR to detect by-products early. Adjust stoichiometry (e.g., acyl chloride:substrate ratio) via Design of Experiments (DoE) to maximize yield .
Notes
- Data Contradiction Analysis : For conflicting NMR/XRD data, cross-validate using complementary techniques (e.g., single-crystal XRD for absolute configuration vs. NOESY for solution-state conformation) .
- Advanced Tools : Leverage WinGX for crystallographic data processing and SHELXE for experimental phasing in challenging cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
